![molecular formula C13H14ClN3S B2490751 N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine CAS No. 339278-68-1](/img/structure/B2490751.png)
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine is a useful research compound. Its molecular formula is C13H14ClN3S and its molecular weight is 279.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thymidylate Synthase Inhibition and Antitumor Activity
- Compounds structurally related to N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine have been studied as inhibitors of thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 1996). Analogues with different substituents demonstrated varying levels of potency against human thymidylate synthase and different cancer cell lines.
Synthesis and Antitumor Activity of Derivatives
- New derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, including those with chlorophenyl groups, displayed potent anticancer activity on several human cancer cell lines, indicating their therapeutic potential (Hafez & El-Gazzar, 2017).
Antimicrobial, Antitumor, and Monoamine Oxidase Inhibition
- Certain pyrimidin-4(3H)-one derivatives exhibited a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds also showed promise as antidepressants and anti-inflammatory agents (Bassyouni & Fathalla, 2013).
- Specific derivatives demonstrated potential as inhibitors of monoamine oxidase B, suggesting their use in neurological disorders (Ding & Silverman, 1993).
Antibacterial and Antienzymatic Properties
- N-substituted oxadiazole derivatives, including those with chlorophenyl groups, exhibited significant antibacterial activity against various bacterial strains and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Hydrogen Bonding and Crystal Structures
- Investigations into the crystal structures of related compounds, including pyrimethaminium benzenesulfonate, highlighted the importance of hydrogen bonding in the stability of these molecules (Balasubramani et al., 2007).
Spectroscopic Analysis and Antiviral Activity
- Vibrational spectroscopy was used to characterize derivatives, revealing insights into their stereo-electronic interactions and potential antiviral activity (Jenepha Mary et al., 2022).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N,2-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-9-16-11(7-13(15-2)17-9)8-18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCRJPSFMTEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)
![2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2490676.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)
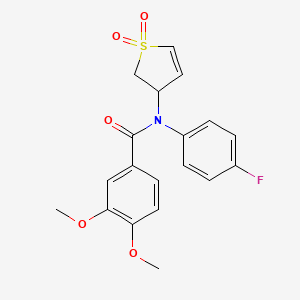
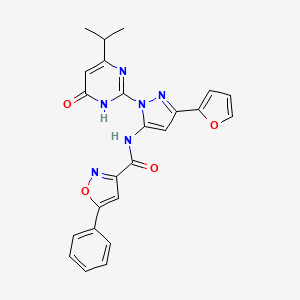

![1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine](/img/structure/B2490684.png)
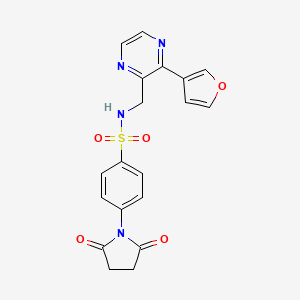
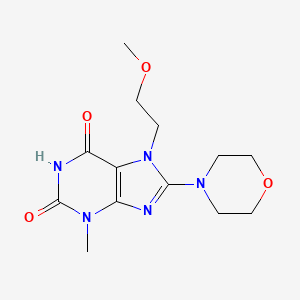
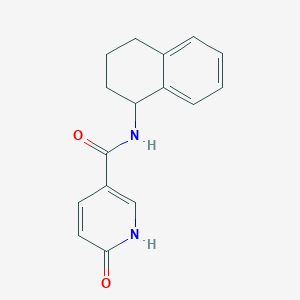
![N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
